

Introduction: The Strategic Role of Fluorinated Benzonitriles in Modern Chemistry

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Compound of Interest

Compound Name: **4-Chloro-2,6-difluorobenzonitrile**

Cat. No.: **B1318729**

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In the landscape of contemporary drug discovery and materials science, selectively fluorinated aromatic compounds serve as indispensable building blocks. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. **4-Chloro-2,6-difluorobenzonitrile** is a trifunctionalized benzene ring that offers medicinal chemists a versatile platform for molecular elaboration. The presence of ortho-difluoro substitution, a para-chloro group, and a nitrile moiety provides distinct reactive handles for sequential, regioselective modifications. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core attributes of **4-Chloro-2,6-difluorobenzonitrile**, from its fundamental properties to its practical application in synthesis.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the benzonitrile core dictates its reactivity and utility. The two fluorine atoms flanking the nitrile group exert strong electron-withdrawing effects through induction, activating the ring for certain transformations and influencing the acidity of the aromatic protons. The chlorine atom at the para-position provides an additional, distinct site for reactions such as nucleophilic aromatic substitution or cross-coupling.

Chemical Structure

The structural representation of **4-Chloro-2,6-difluorobenzonitrile** is depicted below, illustrating the spatial relationship of the chloro, fluoro, and nitrile functional groups.

Caption: 2D structure of **4-Chloro-2,6-difluorobenzonitrile**.

Core Physicochemical Data

A summary of the key identifying and physical properties of **4-Chloro-2,6-difluorobenzonitrile** is provided below. These parameters are critical for reaction planning, purification, and safety assessments.

Property	Value	Source
CAS Number	886500-41-0	[1] [2]
Molecular Formula	C ₇ H ₂ ClF ₂ N	[2] [3]
Molecular Weight	173.55 g/mol	[2] [3]
IUPAC Name	4-chloro-2,6-difluorobenzonitrile	
Canonical SMILES	C1=C(C=C(C(=C1F)C#N)F)Cl	[2]
InChI Key	ABNYHMNNQYZWIM-UHFFFAOYSA-N	[2]
Boiling Point (Predicted)	194.0 ± 35.0 °C	[3]
Density (Predicted)	1.43 ± 0.1 g/cm ³	[3]
Storage Temperature	Room Temperature (Sealed in dry environment)	[3]

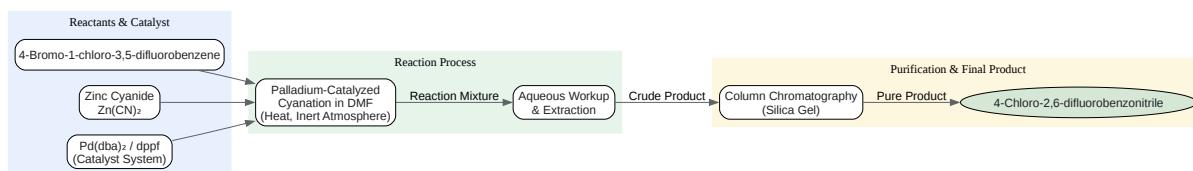
Synthesis and Mechanistic Considerations

While multiple synthetic routes to fluorinated benzonitriles exist, a common strategy involves halogen exchange reactions or the catalytic modification of more complex precursors. For **4-Chloro-2,6-difluorobenzonitrile**, a plausible synthesis could start from a readily available building block such as 4-Bromo-1-chloro-3,5-difluorobenzene, which is listed as a raw material

for its preparation.[3] The conversion of an aryl bromide to a nitrile can be achieved through various methods, most notably a cyanation reaction.

Illustrative Synthetic Workflow: Palladium-Catalyzed Cyanation

The workflow below outlines a conceptual pathway for the synthesis, leveraging a palladium-catalyzed cyanation reaction, a robust and widely used method in organic synthesis for forming aryl nitriles.



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Caption: Conceptual workflow for the synthesis of **4-Chloro-2,6-difluorobenzonitrile**.

Experimental Protocol (Representative)

This protocol is a representative example based on established palladium-catalyzed cyanation methodologies. Researchers should first consult primary literature for specific reaction conditions and conduct appropriate safety assessments.

- **Vessel Preparation:** A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

- Reagent Addition: To the flask, add 4-Bromo-1-chloro-3,5-difluorobenzene (1.0 eq), zinc cyanide ($Zn(CN)_2$, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq).
- Solvent and Degassing: Anhydrous N,N-dimethylformamide (DMF) is added to dissolve the reagents. The mixture is degassed by bubbling nitrogen through the solution for 15-20 minutes.
- Reaction: The reaction mixture is heated to 120-130 °C and stirred under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts and catalyst residues. The filtrate is washed sequentially with aqueous sodium bicarbonate and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure **4-Chloro-2,6-difluorobenzonitrile**.

Spectroscopic Characterization

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. Based on the structure, the following spectral characteristics are anticipated:

- 1H NMR: The proton NMR spectrum is expected to be simple, showing a single signal (likely a triplet due to coupling with the two equivalent fluorine atoms) corresponding to the single aromatic proton at the C5 position.
- ^{13}C NMR: The carbon spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the nitrile group (C1) will appear at a characteristic downfield shift, while the carbons bonded to fluorine (C2, C6) will show large C-F coupling constants. The carbon bonded to chlorine (C4) will also have a distinct chemical shift.
- ^{19}F NMR: The fluorine NMR will display a single resonance, confirming the chemical equivalence of the two fluorine atoms at the C2 and C6 positions.

- Infrared (IR) Spectroscopy: The IR spectrum will feature a strong, sharp absorption band around $2230\text{-}2240\text{ cm}^{-1}$, which is characteristic of the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group. Strong C-F stretching bands will also be present in the fingerprint region (typically $1100\text{-}1300\text{ cm}^{-1}$).
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Reactivity and Applications in Drug Development

The utility of **4-Chloro-2,6-difluorobenzonitrile** as a synthetic intermediate stems from the differential reactivity of its functional groups.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols). This reactivity is enhanced by the electron-withdrawing nature of the ortho-fluorine atoms and the nitrile group, making it a valuable reaction for introducing diverse functionalities.
- Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.
- Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (benzylamine derivative), opening pathways to a wide range of other compound classes.^[4]

Its structural motifs are relevant in the design of bioactive molecules. Fluorinated aromatics are frequently used to enhance metabolic stability and tune electronic properties for improved target binding.^[5] As an intermediate, it can be used in the synthesis of complex molecules for pharmaceuticals and agrochemicals, similar to its well-documented analogue, 2,6-difluorobenzonitrile.^[6]

Safety, Handling, and Storage

As a hazardous chemical, proper handling of **4-Chloro-2,6-difluorobenzonitrile** is paramount. The following guidelines are based on safety data for structurally related compounds.^{[7][8]}

- Hazard Classification: This chemical is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8]
- Personal Protective Equipment (PPE): Always work in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][9]
- Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Prevent contact with skin and eyes.[7][10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
- First Aid:
 - In case of skin contact: Wash off immediately with plenty of soap and water.[7]
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
 - If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]
 - If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

4-Chloro-2,6-difluorobenzonitrile is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its trifunctionalized structure allows for a range of selective chemical transformations, providing a robust platform for the synthesis of complex molecular architectures. A thorough understanding of its structure, properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development.

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